4-Iodophenyl 3-chlorobenzoate
Description
4-Iodophenyl 3-chlorobenzoate is an aromatic ester composed of a 3-chlorobenzoate moiety linked to a 4-iodophenyl group. Its structure features two distinct substituents: a chlorine atom at the meta position of the benzoate ring and an iodine atom at the para position of the phenyl ester (Fig. 1). This compound is synthesized via esterification between 3-chlorobenzoyl chloride and 4-iodophenol under acidic or coupling conditions.
The compound’s physicochemical properties are influenced by the electron-withdrawing chlorine and iodine atoms. Iodine’s large atomic radius (198 pm) and polarizability may enhance solubility in nonpolar solvents (e.g., dichloromethane or chloroform) compared to smaller halogens, as seen in related iodophenyl compounds . However, its stability under biological or environmental conditions remains understudied.
Properties
Molecular Formula |
C13H8ClIO2 |
|---|---|
Molecular Weight |
358.56g/mol |
IUPAC Name |
(4-iodophenyl) 3-chlorobenzoate |
InChI |
InChI=1S/C13H8ClIO2/c14-10-3-1-2-9(8-10)13(16)17-12-6-4-11(15)5-7-12/h1-8H |
InChI Key |
VTXYARLVLGVMNQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)I |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Phenyl 3-Chlorobenzoates
The most direct analogs of 4-iodophenyl 3-chlorobenzoate are halogen-substituted variants, such as 4-bromophenyl 3-chlorobenzoate (CAS: 940077-70-3) and 4-chlorophenyl 3-chlorobenzoate . Key differences arise from halogen size, electronegativity, and steric effects:
- Synthetic Challenges : The iodine substituent introduces steric hindrance, reducing reaction efficiency. For example, tris(4-iodophenyl)amine synthesis yielded only 30% due to steric effects , suggesting similar challenges for 4-iodophenyl esters.
- Solubility : Iodine’s polarizability enhances solubility in halogenated solvents, as observed in iodophenyl isothiocyanate (melting point: 70–76°C) .
Key Research Findings
- Synthesis Efficiency : Iodinated aryl halides face yield limitations due to steric hindrance, as seen in HTM synthesis (30% yield for tris(4-iodophenyl)amine vs. 65–80% for less bulky analogs) .
- Environmental Persistence : The stability of iodinated compounds in anaerobic environments is highlighted by SIGEX screening, where 3-chlorobenzoate induced gene expression under both aerobic and anaerobic conditions .
- Catalytic Repression : Growth substrates like succinate or fumarate repress clcABD operon expression in the presence of 3-chlorobenzoate, suggesting metabolic regulation of degradation pathways .
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